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Compound of Interest

Compound Name:
(4-Chlorophenyl)(4-

piperidinyl)methanol

CAS No.: 36938-75-7

Cat. No.: B1348785 Get Quote

Executive Summary
(4-Chlorophenyl)(4-piperidinyl)methanol (CAS: 36938-75-7; HCl salt: 38081-59-3) is a

critical pharmacophore scaffold in medicinal chemistry, serving as a structural hybrid between

the antihistamine/anticholinergic class (e.g., Azacyclonol) and the butyrophenone antipsychotic

class (e.g., Haloperidol).[1]

Unlike its diphenyl analogue Azacyclonol (a sedative), this mono-aryl derivative represents a

versatile "head group" used to synthesize high-affinity ligands for Serotonin 5-HT2A, Histamine

H1, and Sigma-1 receptors.[1] Its biological activity is defined by the 4-chlorophenyl moiety,

which enhances lipophilicity and metabolic stability compared to the unsubstituted phenyl ring,

and the methanol linker, which provides rotational freedom distinct from the rigid 4-hydroxy-4-

phenylpiperidine scaffold of haloperidol.[1]

Key Classification:

Primary Role: Chemical Intermediate / Pharmacophore Scaffold.[1]

Predicted Pharmacological Class: Serotonin 5-HT2A Antagonist / Histamine H1 Antagonist /

Sigma Ligand.[1]

Key Analogue:Azacyclonol (Diphenyl), MDL 100,907 (Volinanserin precursor).
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Chemical Structure & Properties
The molecule consists of a piperidine ring connected at the 4-position to a methanol carbon,

which is substituted with a 4-chlorophenyl group.[1][2] It possesses one chiral center at the

methanol carbon (alpha-position).[1]

Feature
(4-Chlorophenyl)(4-
piperidinyl)methan
ol

Azacyclonol
(Analogue)

Haloperidol
Fragment
(Analogue)

Structure Mono-aryl (4-Cl-Ph) Di-aryl (Diphenyl) Mono-aryl (4-Cl-Ph)

Linker Methanol (-CH(OH)-)
Methanol (-C(Ph)

(OH)-)

Direct Bond (4-OH on

ring)

Chirality Yes (1 center) No (Symmetric) No (Achiral)

LogP (Est.)
~2.5 (Moderate

Lipophilicity)

~3.2 (High

Lipophilicity)
~2.2

Primary Activity
Scaffold for 5-

HT2A/H1

Sedative / Anti-

hallucinogen

Dopamine D2

Antagonist

Comparative Biological Activity Analysis
vs. Azacyclonol (The Diphenyl Standard)
Azacyclonol (alpha,alpha-diphenyl-4-piperidinemethanol) is a known tranquilizer that blocks the

hallucinogenic effects of LSD and mescaline.[1]

Steric Bulk: Azacyclonol contains two phenyl rings, creating significant steric bulk that favors

binding to the large hydrophobic pockets of the Histamine H1 and Muscarinic receptors.[1]

The Comparison: The (4-Chlorophenyl)(4-piperidinyl)methanol analogue lacks the second

phenyl ring.[1] This reduction in bulk often decreases affinity for H1 and Muscarinic receptors

(which prefer bulky "umbrella" shapes) but increases selectivity for 5-HT2A when coupled

with specific N-substitutions (as seen in MDL 100,907).[1]
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Potency: The 4-Cl substitution typically increases potency 5-10x relative to an unsubstituted

phenyl group due to halogen bonding and increased lipophilicity.[1]

vs. Haloperidol (The Butyrophenone Fragment)
Haloperidol contains a 4-(4-chlorophenyl)-4-hydroxypiperidine core.[1]

Linker Dynamics: In Haloperidol, the phenyl ring is directly attached to the piperidine (tertiary

alcohol).[1] This locks the phenyl ring in a specific axial/equatorial orientation.[1]

The Comparison: (4-Chlorophenyl)(4-piperidinyl)methanol inserts a -CH(OH)- methylene

bridge.[1] This "methanol linker" adds rotational flexibility, allowing the phenyl ring to adopt

conformations required for 5-HT2A and Sigma-1 binding, rather than the strict Dopamine D2

pharmacophore of Haloperidol.[1]

Result: The methanol analogue is less likely to induce extrapyramidal side effects (EPS)

associated with D2 blockade.[1]

vs. MDL 100,907 (Volinanserin)
MDL 100,907 is the "gold standard" selective 5-HT2A antagonist.[1]

Relationship: (4-Chlorophenyl)(4-piperidinyl)methanol is structurally homologous to the

"head group" of MDL 100,907 (which uses a 2,3-dimethoxyphenyl group).[1]

Insight: The high affinity of MDL 100,907 comes from the N-phenethyl tail.[1] The (4-
Chlorophenyl)(4-piperidinyl)methanol core on its own likely has low-to-moderate affinity

(Ki > 100 nM).[1] It requires N-alkylation with a hydrophobic chain (e.g., phenethyl,

fluorophenethyl) to achieve nanomolar potency.[1]

Mechanism of Action & Signaling Pathways[1]
The compound functions as a G-Protein Coupled Receptor (GPCR) Antagonist.[1]

5-HT2A Receptor Blockade (Primary Mechanism)
The 4-aryl-4-piperidinemethanol scaffold binds to the orthosteric site of the 5-HT2A receptor.[1]
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Mechanism: It stabilizes the receptor in the inactive conformation, preventing the coupling of

Gq/11 proteins.[1]

Downstream Effect: Inhibition of Phospholipase C (PLC) ngcontent-ng-c2307461527=""

_nghost-ng-c2764567632="" class="inline ng-star-inserted">

Reduced IP3/DAG production

Reduced Calcium release.

Visualization of Signaling Blockade[1]

Cell Membrane

(4-Cl-Ph)(4-Pip)MeOH 5-HT2A ReceptorAntagonizes Gq ProteinActivates (Blocked) Phospholipase CStimulates PIP2Hydrolyzes IP3 + DAGProduces Ca2+ ReleaseTriggers Neuronal ExcitationCauses

Click to download full resolution via product page

Caption: Schematic of 5-HT2A antagonism. The ligand blocks the receptor, preventing the Gq-

mediated calcium signaling cascade.[1]

Experimental Protocols
Synthesis of the Scaffold (Grignard Reaction)
To obtain (4-Chlorophenyl)(4-piperidinyl)methanol from precursors.[1]

Reagents:

4-Chlorophenylmagnesium bromide (1.0 M in THF)[1]

N-Boc-4-formylpiperidine (Protected aldehyde)[1]

Trifluoroacetic acid (TFA) or HCl (for deprotection)[1]

Step-by-Step Workflow:
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Preparation: Cool a solution of N-Boc-4-formylpiperidine (1 eq) in anhydrous THF to 0°C

under Nitrogen atmosphere.

Addition: Dropwise add 4-Chlorophenylmagnesium bromide (1.2 eq). Maintain temperature <

5°C.

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor

by TLC (Hexane:EtOAc 3:1).[1]

Quench: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x).[1]

Deprotection: Dissolve the intermediate in DCM. Add TFA (10 eq). Stir for 2 hours.

Purification: Basify with NaOH (1M) to pH 10. Extract with DCM.[1] Recrystallize from

Ethanol/Ether.[1]

Validation: Verify structure via 1H-NMR (Look for doublet at ~7.3 ppm for Ar-H and doublet at

~4.5 ppm for CH-OH).[1]

In Vitro Binding Assay (5-HT2A)
Objective: Determine the Ki of the compound.

Radioligand: [3H]-Ketanserin (0.5 nM).[1]

Tissue/Source: Rat frontal cortex homogenates or CHO cells expressing human 5-HT2A.[1]

Non-specific Binding: Define using 1 µM Mianserin.[1]

Incubation: 60 mins at 37°C in Tris-HCl buffer (pH 7.4).

Filtration: Harvest on GF/B filters pre-soaked in 0.5% PEI.

Analysis: Scintillation counting. Calculate IC50 and convert to Ki using Cheng-Prusoff

equation.[1]

Data Summary: Predicted SAR Profile
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The following table estimates the affinity shifts based on the structural modifications from the

reference standard (Azacyclonol).

Compound Structure 5-HT2A Affinity H1 Affinity
Sigma-1
Affinity

Azacyclonol Diphenyl
Moderate (Ki ~50

nM)
Moderate Low

(4-Cl-Ph)(4-

Pip)MeOH
Mono-aryl (4-Cl)

Low (Ki >100

nM)
Low/Mod High (Predicted)

MDL 100,907
N-Phenethyl

subst.[1]

Very High (Ki

~0.5 nM)
Low Low

Haloperidol
4-OH-4-Ph (No

linker)
High (Ki ~10 nM) Low High (Ki ~2 nM)

Note: The "Low" affinity of the unsubstituted (4-Cl-Ph)(4-Pip)MeOH highlights its role as a

scaffold.[1] The affinity increases dramatically upon N-alkylation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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piperidinyl-methanol-vs-its-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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